3,3,3-Trifluoro-2-hydroxypropanal

Lipophilicity Membrane permeability Drug design

3,3,3-Trifluoro-2-hydroxypropanal (TFHP-al) is a fluorinated α-hydroxyaldehyde (C₃H₃F₃O₂, MW 128.05 g/mol) belonging to the class of trifluoromethylated aldehyde building blocks. Its structure features a terminal aldehyde, an α-hydroxyl group, and a geminal trifluoromethyl substituent on a three-carbon backbone.

Molecular Formula C3H3F3O2
Molecular Weight 128.05 g/mol
CAS No. 152606-47-8
Cat. No. B13169947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-hydroxypropanal
CAS152606-47-8
Molecular FormulaC3H3F3O2
Molecular Weight128.05 g/mol
Structural Identifiers
SMILESC(=O)C(C(F)(F)F)O
InChIInChI=1S/C3H3F3O2/c4-3(5,6)2(8)1-7/h1-2,8H
InChIKeyVEHPBCFRFOQIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trifluoro-2-hydroxypropanal (CAS 152606-47-8): Procurement-Relevant Physicochemical Profile


3,3,3-Trifluoro-2-hydroxypropanal (TFHP-al) is a fluorinated α-hydroxyaldehyde (C₃H₃F₃O₂, MW 128.05 g/mol) belonging to the class of trifluoromethylated aldehyde building blocks. Its structure features a terminal aldehyde, an α-hydroxyl group, and a geminal trifluoromethyl substituent on a three-carbon backbone [1]. Key computed properties from PubChem include XLogP3-AA of 0.2, topological polar surface area (TPSA) of 37.3 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 1 rotatable bond [1]. Commercially, the compound is available at 95% minimum purity (HPLC) from suppliers including AKSci and CheMenu , and is listed in the Sigma-Aldrich portfolio via Enamine . The compound's defining structural feature—the simultaneous presence of an electrophilic aldehyde, a nucleophilic α-hydroxyl, and a strongly electron-withdrawing CF₃ group—positions it as a distinct member within the fluorinated aldehyde landscape, demanding careful comparator-based selection rather than generic substitution.

Why 3,3,3-Trifluoro-2-hydroxypropanal Cannot Be Interchanged with Generic Fluoro-Aldehydes or Non-Fluorinated Analogs


Generic substitution of 3,3,3-trifluoro-2-hydroxypropanal (TFHP-al) with its closest structural analogs—whether the non-fluorinated 2-hydroxypropanal (lactaldehyde), the oxidized trifluoropyruvic aldehyde (3,3,3-trifluoro-2-oxopropanal), or the downstream acid 3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA)—introduces distinct and quantifiable divergences in reactivity, physicochemical properties, and synthetic utility. The CF₃ group shifts the computed partition coefficient by over 0.8 log units compared to non-fluorinated 2-hydroxypropanal [1], while the α-hydroxyl on the target compound provides a chiral derivatization handle absent in the 2-oxo analog trifluoropyruvic aldehyde [2]. Critically, the aldehyde oxidation state of TFHP-al enables reductive amination, Grignard addition, and aldol condensation pathways that are inaccessible once the aldehyde is oxidized to TFLA . The quantitative evidence below demonstrates that each comparator diverges from TFHP-al in at least one dimension—lipophilicity, reactive functionality, or downstream biological potency of derived inhibitors—making indiscriminate interchange a material risk to synthetic route fidelity and bioactivity outcomes.

Quantitative Differentiation Evidence for 3,3,3-Trifluoro-2-hydroxypropanal: Head-to-Head and Cross-Study Comparisons


Lipophilicity Shift: 0.81 Log Unit Increase in Computed Partition Coefficient vs. Non-Fluorinated 2-Hydroxypropanal

The computed XLogP3-AA for 3,3,3-trifluoro-2-hydroxypropanal is 0.2 [1], compared to an ACD/LogP of -0.61 for non-fluorinated 2-hydroxypropanal (lactaldehyde) . This represents a net lipophilicity increase of approximately 0.81 log units upon CF₃ substitution. A positive logP value indicates preferential partitioning into organic phases versus aqueous phases, a property correlated with improved passive membrane permeability in drug design contexts.

Lipophilicity Membrane permeability Drug design Physicochemical profiling

Downstream Acidity Enhancement: pKa Depression of ~1.6 Units in the Corresponding α-Hydroxy Acid vs. Lactic Acid

The direct oxidation product of TFHP-al—3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA)—exhibits a predicted pKa of 2.29 ± 0.11 , compared to the experimentally determined pKa of 3.86 for non-fluorinated lactic acid [1]. This ~1.6 log unit decrease (approximately 40-fold increase in acidity) is attributed to the strong electron-withdrawing inductive effect of the CF₃ group, which stabilizes the conjugate base. While measured for the acid rather than the aldehyde, this effect propagates through the same carbon skeleton and directly reflects the electronic influence that the CF₃ group exerts on reactivity at the α-carbon in TFHP-al itself.

Acidity pKa Electron-withdrawing effect Trifluorolactic acid Ionization state

Potency Enhancement in Enzyme Inhibition: 26-Fold Improvement in Ki from CF₃ Substitution in a Structural Analog of the TFHP-al Scaffold

A structurally related substrate-product analogue, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP), which shares the α-hydroxy-trifluoromethyl carbon scaffold with TFHP-al, was shown to be a potent competitive inhibitor of Pseudomonas putida mandelate racemase with a Ki = 27 ± 4 μM [1]. In contrast, the non-fluorinated congener benzilate exhibited a Ki = 0.7 mM (700 μM) in the same enzyme system [1]. This represents a ~26-fold improvement in binding affinity (ΔΔG ≈ 1.9 kcal/mol) attributable to the replacement of phenyl rings with trifluoromethyl groups. The Km values for both (R)-mandelate and (R)-trifluorolactate substrates were 1.2 mM, confirming that the affinity gain is inhibitor-specific rather than a general substrate effect.

Enzyme inhibition Mandelate racemase Fluorinated inhibitor Binding affinity Ki

Functional Group Orthogonality: TFHP-al Provides Aldehyde + α-Hydroxyl Dual Reactivity vs. Single-Functionality Comparators

3,3,3-Trifluoro-2-hydroxypropanal is distinguished from its closest fluorinated comparators by possessing both a free aldehyde and a free α-hydroxyl group [1]. Trifluoropyruvic aldehyde (3,3,3-trifluoro-2-oxopropanal, CAS 91944-47-7) bears an α-oxo group (ketone) rather than an α-hydroxyl, making it incapable of esterification, etherification, or chiral derivatization at the α-position [2]. 3,3,3-Trifluoropropanal (CAS 460-40-2) lacks any α-substituent entirely, forfeiting the synthetic handle for stereochemical control [3]. The aldehyde functionality of TFHP-al enables reductive amination, Grignard additions, aldol condensations, and hydrazone/oxime formation—reactions not accessible from the downstream acid TFLA (CAS 684-07-1), which is the oxidized product . Furthermore, the α-hydroxyl group introduces a prochiral center that can be exploited for enantioselective transformations, a feature absent in trifluoropyruvic aldehyde.

Synthetic versatility Aldehyde reactivity α-Hydroxyaldehyde Chiral building block Dual functionalization

Validated Downstream Bioactivity: TFHP-al-Derived α-Hydroxy Acids Yield PTP1B Inhibitors with Cell-Based IC₅₀ ~360 μM and PDHK Inhibitors with Optimized IC₅₀ Down to 13 nM

The aldehyde oxidation product of TFHP-al—3,3,3-trifluoro-2-hydroxypropanoic acid (TFLA)—serves as the core scaffold for two distinct classes of therapeutically relevant enzyme inhibitors. 2-Aryl-3,3,3-trifluoro-2-hydroxypropionic acids, accessible from TFHP-al via oxidation and subsequent aryl Grignard addition, have been identified as non-peptidic protein tyrosine phosphatase 1B (PTP1B) inhibitors through structure-based design, with cell-based IC₅₀ values around 360 μM [1]. In a separate medicinal chemistry program, anilides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid—a methyl-substituted analog of the TFHP-al-derived scaffold—were optimized as pyruvate dehydrogenase kinase (PDHK) inhibitors: the starting compound N-phenyl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide showed IC₅₀ = 35 ± 1.4 μM, while the optimized analog 10a achieved IC₅₀ = 13 ± 1.5 nM—a >2,500-fold improvement [2]. Both compound families derive from the same α-hydroxy-trifluoromethylpropionic acid core accessible from TFHP-al.

PTP1B PDHK Diabetes Enzyme inhibitor Structure-activity relationship

Procurement-Driven Application Scenarios for 3,3,3-Trifluoro-2-hydroxypropanal Based on Differentiated Evidence


Synthesis of PTP1B Inhibitors for Type 2 Diabetes and Obesity Research Programs

TFHP-al serves as the strategic entry point to the 2-aryl-3,3,3-trifluoro-2-hydroxypropionic acid class of PTP1B inhibitors [1]. Oxidation of the aldehyde to the corresponding acid (TFLA), followed by aryl Grignard or aryl lithium addition to the carbonyl (via ester intermediate), installs the 2-aryl substituent while retaining the α-hydroxy-trifluoromethyl pharmacophore. The ~0.8 log unit lipophilicity gain from CF₃ substitution (vs. non-fluorinated 2-hydroxypropanal, Evidence Item 1) enhances the drug-likeness of the resulting inhibitors. Procurement of TFHP-al rather than pre-formed TFLA is advantageous because the aldehyde functionality permits late-stage diversification through reductive amination or hydrazone formation prior to oxidation, enabling parallel library synthesis strategies.

Development of Chiral PDHK Inhibitors via Enantioselective Derivatization of the α-Hydroxyl Group

The α-hydroxyl group of TFHP-al provides a prochiral center that, upon oxidation to TFLA and resolution or asymmetric synthesis, yields enantiomerically pure (R)- or (S)-3,3,3-trifluoro-2-hydroxypropanoic acid [1]. This chiral acid is the key intermediate for PDHK inhibitors with demonstrated optimization from IC₅₀ = 35 μM to 13 nM (Evidence Item 5) . The enhanced acidity of the α-hydroxy acid (pKa 2.29 vs. 3.86 for lactic acid, Evidence Item 2) alters the ionization state of the pharmacophore at physiological pH, contributing to the binding interactions observed in the PDHK co-crystal structures. Selecting TFHP-al over achiral fluorinated aldehydes (e.g., 3,3,3-trifluoropropanal) is essential for programs requiring stereochemically defined intermediates.

Fluorinated Agrochemical Intermediate Synthesis: Pyrazole and Triazole Herbicide Precursors

Recent patent literature describes the use of 3,3,3-trifluoro-2-hydroxypropanal in synthesizing fluorinated pyrazoles and triazoles with herbicidal properties [1]. The aldehyde group of TFHP-al enables condensation with hydrazines to form hydrazones, which can be cyclized to pyrazole cores—a reaction manifold unavailable from TFLA or trifluoropyruvic aldehyde. The CF₃ group confers enhanced metabolic stability and environmental persistence desirable in agrochemical design. For industrial procurement, the 95%+ purity specification from commercial suppliers meets the requirements for pilot-scale synthesis, while the dual aldehyde/hydroxyl functionality enables convergent rather than linear synthetic routes, reducing step count and cost.

Enantioselective Synthesis of Chiral Fluorinated Pharmaceuticals Using TFHP-al as a Prochiral Synthon

The prochiral α-carbon of TFHP-al makes it a valuable substrate for asymmetric catalysis, including enzymatic reductions (e.g., lactate dehydrogenase-catalyzed synthesis of chiral TFLA) [1] and organocatalytic α-functionalization reactions. The computed XLogP3-AA of 0.2 and TPSA of 37.3 Ų place TFHP-al-derived intermediates within favorable property space for oral bioavailability (RO5 compliance). Unlike the 2-oxo analog trifluoropyruvic aldehyde, which lacks a hydroxyl directing group, TFHP-al's α-hydroxyl can serve as a stereochemical control element in diastereoselective additions to the aldehyde carbonyl. This scenario is most relevant for medicinal chemistry groups synthesizing chiral fluorinated building blocks for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,3-Trifluoro-2-hydroxypropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.